REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]2[C:7](=[O:10])[O:8][CH2:9][C:5]=2[CH:4]=1)=[CH2:2].C1C=C(Cl)C=C(C(OO)=[O:21])C=1>C(Cl)Cl>[O:21]1[CH2:2][CH:1]1[C:3]1[CH:12]=[CH:11][C:6]2[C:7](=[O:10])[O:8][CH2:9][C:5]=2[CH:4]=1
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Name
|
|
Quantity
|
28.4 g
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Type
|
reactant
|
Smiles
|
C(=C)C1=CC2=C(C(OC2)=O)C=C1
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
47.7 g
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Type
|
reactant
|
Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
|
olefin
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
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The mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the mixture was stirred overnight
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Duration
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8 (± 8) h
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Type
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ADDITION
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Details
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The mixture was poured into ice cold Na2SO3 solution (saturated)
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
|
Details
|
the organic layer was washed with 5% NaOH solution, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by MPLC (330 g column
|
Type
|
WASH
|
Details
|
eluting with 40% EtOAc/hexane, 2 L
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)C1=CC2=C(C(OC2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |